(2-Methylpyridin-3-yl) methanesulfonate
Description
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-6-7(4-3-5-8-6)11-12(2,9)10/h3-5H,1-2H3 |
InChI Key |
CZNUDDDMWNMMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (2-Methylpyridin-3-yl) methanesulfonate typically involves the sulfonation of 2-methylpyridin-3-ol derivatives or the conversion of 2-methylpyridin-3-yl trifluoromethanesulfonate intermediates. The methanesulfonate group is introduced to activate the pyridine ring for subsequent functionalization steps.
Preparation from 5-Hydroxy-2-methylpyridine via Trifluoromethanesulfonic Anhydride
A well-documented route involves the reaction of 5-hydroxy-2-methylpyridine with trifluoromethanesulfonic anhydride in the presence of pyridine and dichloromethane as solvent:
-
- 5-Hydroxy-2-methylpyridine (91.7 mmol)
- Pyridine (11.0 mL)
- Dichloromethane (100 mL)
- Trifluoromethanesulfonic anhydride (110.0 mmol), added dropwise at 0°C
- Stirring for 1.5 hours at 0°C
- Quenching with methanol and saturated aqueous sodium bicarbonate
- Extraction, washing, drying over magnesium sulfate, and concentration under vacuum
- Purification by chromatography using n-hexane/ethyl acetate gradient (9:1 to 4:1)
-
- Obtained 6-methylpyridin-3-yl trifluoromethanesulfonate as a colorless oil
- Molar yield approximately 90.1%
This intermediate is a key precursor for further transformations and can be converted into the methanesulfonate derivative under appropriate conditions.
Palladium-Catalyzed Coupling to Form Methanesulfonate Derivatives
The trifluoromethanesulfonate intermediate can be further reacted with alkynyl or other nucleophilic species in the presence of palladium catalysts to form methanesulfonate-substituted pyridines:
- Catalysts and Ligands:
- Palladium(II) acetate
- Phosphine ligands such as triphenylphosphine (PPh₃), tris(p-fluorophenyl)phosphine, tris(p-tolyl)phosphine (preferred), dppe, or dppf
- Bases:
- Piperidine (preferred for higher yields)
- Alternatives include pyridine, DBU, triethylamine, DABCO, and DIPEA
- Solvents:
- N-Methyl-2-pyrrolidone (NMP)/toluene mixture (1:1) or toluene alone
- Conditions:
- Reaction temperature around 40°C
- Reaction time approximately 16 hours
The reaction proceeds via a coupling mechanism, yielding 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol intermediate, which upon further treatment (e.g., with soda in toluene reflux) yields the desired methanesulfonate compound.
Hydration and Oxidation Steps for Intermediate Formation
The hydration of alkynyl intermediates such as 5-ethynyl-2-methylpyridine is conducted in sulfuric acid and toluene mixtures (ratios from 2:1 to 4:1, preferably 4:1) at temperatures ranging from 50°C to 80°C for 2 to 16 hours. This step converts the alkyne to a ketone intermediate, which can be further elaborated to the methanesulfonate derivative. The typical molar yield for this hydration step exceeds 90%.
Advantages of the Described Methods
- Avoidance of hazardous reagents such as cyanides and tungsten-based catalysts
- Elimination of final oxidation steps by using sulfonate intermediates already in the correct oxidation state, reducing the need for potentially explosive oxidants like hydrogen peroxide or organic peroxides
- Economically favorable due to fewer synthesis steps and safer reagents
Purification and Isolation Techniques
The product is typically isolated by:
- Extraction with ethyl acetate or dichloromethane
- Washing with water, brine, and saturated sodium bicarbonate solutions
- Drying over anhydrous magnesium sulfate or sodium sulfate
- Concentration under reduced pressure
- Purification by flash column chromatography on silica gel using solvent gradients (e.g., n-hexane/ethyl acetate mixtures)
- Crystallization from suitable solvents when applicable
These standard organic synthesis purification techniques ensure high purity and yield of the final methanesulfonate compound.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation of 5-hydroxy-2-methylpyridine | Trifluoromethanesulfonic anhydride, pyridine, DCM | 0°C | 1.5 h | ~90 | Dropwise addition, quenching with MeOH/NaHCO₃ |
| Pd-catalyzed coupling | Pd(OAc)₂, P(p-tol)₃, piperidine, NMP/toluene | 40°C | 16 h | High | Formation of protected acetylene intermediate |
| Hydration of alkynyl intermediate | H₂SO₄/toluene mixture | 50-80°C | 2-16 h | >90 | Converts alkyne to ketone intermediate |
| Purification | Extraction, chromatography | Ambient | Variable | — | Standard organic workup |
Research Findings and Literature Support
- Patent literature from US20120232281A1 and EP2497767A1 extensively detail the synthetic routes, reaction conditions, and yields for intermediates closely related to this compound, emphasizing the use of palladium catalysis and sulfonylation chemistry.
- Peer-reviewed studies on chemoselective synthesis of pyridine derivatives support the use of sulfonate intermediates and palladium-catalyzed coupling reactions under mild conditions, confirming the robustness and efficiency of these methods.
- Experimental procedures from supplementary materials of related pyridine synthesis research provide detailed NMR, IR, and HRMS data supporting the structural integrity of intermediates and final products, ensuring reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-3-yl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Yield various substituted pyridine derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form piperidine derivatives.
Scientific Research Applications
(2-Methylpyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, polymers, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-3-yl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Methanesulfonate (MMS)
- Structure : Simpler analog with a methyl group directly attached to the sulfonate ester.
- Key Findings: MMS is a well-studied alkylating agent that induces DNA damage, primarily via methylation of guanine residues, leading to p53 activation and apoptosis . At p53-normalized concentrations (200 µM), MMS uniquely regulates 147 p53-dependent genes, distinct from etoposide and quercetin, indicating mechanism-specific transcriptional responses . Toxicity Profile: MMS exhibits lower potency compared to etoposide (0.3 µM) but higher than quercetin (30 µM) in p53 activation .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure : Contain a sulfonylurea bridge (SO₂NHCONH-) linked to a triazine ring and methyl ester group, unlike the sulfonate ester in the target compound .
- Key Differences: Mechanism: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis, whereas methanesulfonates act as alkylating agents . Applications: Primarily used as herbicides (e.g., metsulfuron methyl ester), contrasting with the research or pharmaceutical uses of methanesulfonates .
(2-Cyanophenyl)methanesulfonyl Chloride
- Structure: A sulfonyl chloride with a cyanophenyl group, differing in functional group (chloride vs. ester) and substitution pattern .
- However, the cyanophenyl group may confer distinct electronic properties compared to the pyridinyl group .
Data Table: Comparative Analysis of Methanesulfonates and Related Compounds
Research Findings and Mechanistic Insights
- Differential p53 Activation : MMS and its analogs activate p53 through distinct DNA damage mechanisms. For example, MMS primarily causes base alkylation, while etoposide (a topoisomerase inhibitor) induces double-strand breaks .
- Toxicological Implications: Sulfonylureas like metsulfuron methyl ester exhibit species-selective toxicity (low in mammals), whereas methanesulfonates like MMS show broad-spectrum genotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2-Methylpyridin-3-yl) methanesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of 2-methylpyridin-3-ol using methanesulfonyl chloride in anhydrous conditions. Key variables include temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 for pyridinol to methanesulfonyl chloride), and base selection (e.g., triethylamine or pyridine for acid scavenging). Yields typically range from 65% to 85%, with purity confirmed by NMR (δ 2.5–3.0 ppm for methylsulfonyl protons) and LC-MS (m/z 202 [M+H]+) .
Q. How is this compound characterized analytically, and what are critical spectral markers?
- Methodological Answer : Characterization employs:
- 1H/13C NMR : Distinct signals at δ 8.4–8.6 ppm (pyridine H), δ 3.1–3.3 ppm (SO3CH3), and δ 2.6 ppm (CH3 adjacent to pyridine).
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 202, with fragmentation patterns confirming the methanesulfonate group (loss of SO2CH3 at m/z 119).
- IR Spectroscopy : Strong absorbance at 1170–1190 cm⁻¹ (S=O stretching) and 1350–1370 cm⁻¹ (SO3 symmetric stretch) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies in aqueous buffers (pH 2–12) reveal hydrolysis at extremes (pH < 3 or >10), forming 2-methylpyridin-3-ol and methanesulfonic acid. At pH 7.4 (physiological conditions), t1/2 is >48 hours. Thermal stability tests (25–100°C) show decomposition above 80°C, validated by TGA and HPLC monitoring .
Advanced Research Questions
Q. How does this compound act as an electrophilic reagent in cross-coupling reactions?
- Methodological Answer : The methanesulfonate group serves as a leaving site in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example, reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) yields biaryl derivatives. Kinetic studies (via 19F NMR with fluorinated analogs) reveal rate constants (k ≈ 1.2 × 10⁻³ s⁻¹) dependent on electron-withdrawing substituents .
Q. What environmental analytical methods detect trace this compound in polar ecosystems?
- Methodological Answer : Ion chromatography (IC) paired with suppressed conductivity detection quantifies methanesulfonate derivatives in ice cores or seawater. Calibration curves (0.1–100 ppb) show R² > 0.99, with LOD 0.05 ppb. Post-column derivatization with 2,4-dinitrophenylhydrazine enhances sensitivity for LC-MS/MS analysis in complex matrices .
Q. How do structural modifications to the pyridine ring affect the compound’s mutagenic potential in in vitro assays?
- Methodological Answer : Ames test (TA98 strain) comparisons with ethyl methanesulfonate (positive control) show lower mutagenicity (revertant colonies: 120 ± 15 vs. 450 ± 30 at 1 mM). Substituting the 2-methyl group with electron-deficient moieties (e.g., -CF3) reduces reactivity with DNA nucleophiles, as shown by HPLC-MS adduct analysis .
Q. What computational models predict the regioselectivity of this compound in SNAr reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) identify the C4 position as the most electrophilic (Fukui f⁻ = 0.12) due to resonance stabilization by the methanesulfonate group. MD simulations (AMBER) corroborate steric hindrance at C2/C6 positions, aligning with experimental yields (C4-substituted products >85%) .
Q. How do contradictory data on reaction yields in literature arise, and how can they be resolved?
- Methodological Answer : Discrepancies (e.g., 65% vs. 85% yields) stem from impurities in starting materials (validated by GC-MS) or moisture-sensitive intermediates. Reproducibility protocols recommend rigorous drying of solvents (molecular sieves) and inert atmospheres (Ar/N2). Interlaboratory studies using standardized reagents reduce variability .
Q. What comparative studies exist between this compound and its structural analogs (e.g., tolyl or benzyl sulfonates)?
- Methodological Answer : Kinetic studies in DMSO/H2O show 10-fold higher reactivity of the pyridine derivative versus tolyl analogs due to enhanced leaving-group ability (pKa of conjugate acid: pyridinium ≈ 3 vs. toluenesulfonic acid ≈ -2). X-ray crystallography reveals shorter S-O bonds (1.43 Å vs. 1.47 Å), confirming electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
